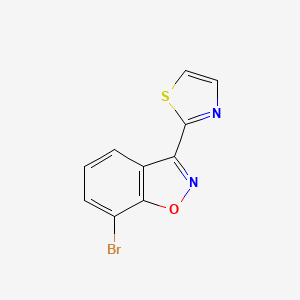
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiazole ring and a bromine atom at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can further modify the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction can lead to different thiazole ring modifications.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Benzoxazol-2-yl)thiazole: Similar structure but lacks the bromine atom.
7-Chloro-3-(1,3-thiazol-2-yl)-1,2-benzoxazole: Similar structure with a chlorine atom instead of bromine.
3-(1,3-Thiazol-2-yl)-1,2-benzoxazole: Lacks the halogen substituent.
Uniqueness: 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially unique biological and chemical properties.
Eigenschaften
Molekularformel |
C10H5BrN2OS |
|---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
7-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C10H5BrN2OS/c11-7-3-1-2-6-8(13-14-9(6)7)10-12-4-5-15-10/h1-5H |
InChI-Schlüssel |
CUQJQSWKQGMWCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















